molecular formula C9H17N B2436586 (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole CAS No. 2138422-13-4

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole

Cat. No.: B2436586
CAS No.: 2138422-13-4
M. Wt: 139.242
InChI Key: ICBSEXUBJDEKQA-JGVFFNPUSA-N
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Description

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and an amine, the compound can be synthesized through a series of cyclization and reduction reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    The compound has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
    • A549 (Lung Cancer) : Exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM.
    • HeLa (Cervical Cancer) : Similar cytotoxic effects have been noted.
    • MCF-7 (Breast Cancer) : The compound's derivatives have demonstrated efficacy against this cell line as well.
    The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation and survival.
  • Antiviral Properties :
    Studies suggest that (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole can be utilized in the development of antiviral therapies. It has been implicated in the synthesis of peptides that inhibit protease cathepsin S and hepatitis C virus replication.
  • Cytotoxicity Studies :
    Various studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Specific IC50 values have been documented for several derivatives:
    • A549 : 1.06 ± 0.16 μM
    • MCF-7 : 1.23 ± 0.18 μM
    • HeLa : 2.73 ± 0.33 μM
  • Antiviral Research :
    In vitro studies have shown that this compound can inhibit the replication of the hepatitis C virus by targeting specific proteases involved in the viral lifecycle.

Mechanism of Action

The mechanism by which (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
  • (3aR,6aR)-Benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Uniqueness

Compared to similar compounds, (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole stands out due to its specific structural features, such as the presence of dimethyl groups and the hexahydro configuration

Biological Activity

The compound (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopenta[b]pyrrole derivatives. For instance, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines. In one study, a derivative exhibited an IC50 value of 15.8 μM against the SMMC-772 cell line while maintaining a lack of cytotoxicity on normal hepatic cells (LO2) . Another compound from the same family demonstrated inhibition against HaCaT keratinocyte cells with an IC50 of 25.4 μM .

Antimicrobial Effects

Cyclopenta[b]pyrrole derivatives have also been investigated for their antimicrobial properties. Compounds synthesized from edible mushrooms such as Lentinula edodes exhibited notable antibacterial activity . The structural characteristics of these compounds contribute to their effectiveness against microbial pathogens.

Retinol-Binding Protein 4 (RBP4) Antagonism

A significant area of research involves the antagonistic effects of cyclopenta[b]pyrrole derivatives on RBP4. For example, a related compound demonstrated a robust reduction (over 85%) in serum RBP4 levels in rodent models, indicating its potential for treating metabolic disorders related to retinol metabolism . The mechanism involves conformational changes in RBP4 that hinder its complex formation with transthyretin (TTR), leading to increased renal excretion of unbound RBP4 .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of cyclopenta[b]pyrrole derivatives typically involves multi-step reactions that yield various analogs with differing biological activities. A notable method includes the contraction of o-quinone rings, leading to diverse structural outcomes .

Key Structural Features

The biological activity of these compounds is often closely linked to specific structural features:

  • Substituents : The presence of methyl groups at specific positions can enhance binding affinity and biological efficacy.
  • Functional Groups : Variations in functional groups attached to the core structure can significantly influence pharmacokinetic properties and overall activity.

Table: Summary of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (μM)Reference
1AnticancerSMMC-77215.8
2AnticancerHaCaT25.4
3RBP4 AntagonistRodent Model>85%
4AntimicrobialVarious Bacteria-

Case Study: RBP4 Antagonists

In a study focusing on RBP4 antagonists derived from cyclopenta[b]pyrrole, researchers developed several analogs that exhibited improved microsomal stability and pharmacokinetic properties compared to earlier compounds. These advancements were crucial for enhancing the therapeutic potential of these compounds in managing conditions like obesity and diabetes .

Case Study: Anticancer Activity

Another investigation into the anticancer properties of cyclopenta[b]pyrrole derivatives revealed that certain modifications led to enhanced selectivity towards cancer cells over normal cells. This selectivity is vital for minimizing side effects during treatment .

Properties

IUPAC Name

(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSEXUBJDEKQA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2C1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H]2[C@@H]1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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